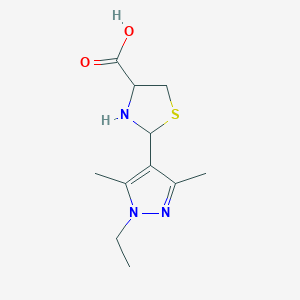

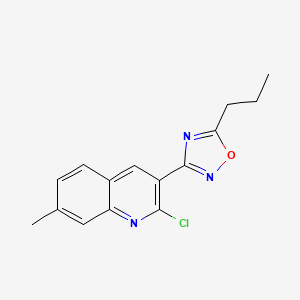

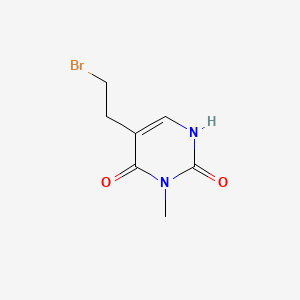

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

The compound 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could provide insight into the synthesis and properties of the compound . The first paper discusses the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves a rearrangement and ring closure mechanism . The second paper describes the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives through a [3+2] cycloaddition reaction . These studies could be relevant to understanding the synthesis and properties of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves complex reactions such as ANRORC rearrangement and [3+2] cycloaddition. In the first paper, the reaction proceeds with the addition of a nucleophile, ring opening, and ring closure to form a new compound with a pyrazolo[5,1-c][1,2,4]triazine core . The second paper describes a stereo-selective synthesis of pyrazolidine derivatives through cycloaddition of aldehydes and 1,2-dimethylhydrazine dihydrochloride with ethyl trans-cinnamate . These methods could potentially be adapted for the synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray diffraction and 1H-NOESY spectroscopy. The first paper confirms the structure of the synthesized compounds by X-ray analysis , while the second paper assigns stereochemistries and confirms relative configurations using X-ray diffraction . These analytical techniques are crucial for determining the precise molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of new rings and the introduction of various functional groups. The first paper's reaction mechanism, studied by HPLC/MS, indicates the potential for complex transformations involving pyrazolo[5,1-c][1,2,4]triazine derivatives . The second paper's cycloaddition reaction leads to the formation of pyrazolidine derivatives, which could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid are not directly reported, the properties of related compounds can provide some insights. The solubility, melting points, and stability of the compounds can be inferred from the reaction conditions and the nature of the substituents on the pyrazole and pyrazolidine rings. The stereochemistry and substituents also influence the reactivity and potential applications of these compounds in further chemical synthesis or as pharmaceutical intermediates.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of various thiazole and pyrazole derivatives, including structures related to 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, has been widely studied. These compounds are synthesized through reactions involving appropriate halo ketones or halo esters with mercapto-acrylonitrile derivatives. The structural properties of these compounds are established using elemental analysis, spectral data, and alternative synthesis methods when possible (Abdelhamid & Afifi, 2010).

Potential Biological Activities

Several studies have explored the potential biological activities of thiazole and pyrazole derivatives. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies involve the characterization of newly synthesized compounds through IR, NMR, Mass spectra, and Elemental analysis, followed by in vitro testing against various microbial strains and cancer cell lines (Hafez, El-Gazzar, & Al-Hussain, 2016). Some derivatives have shown promising results, offering potential for the development of new antimicrobial and anticancer agents.

Applications in Synthesis of Novel Compounds

The reactivity of thiazolidine derivatives towards different chemical reagents opens up pathways for synthesizing a wide range of novel compounds. This includes the synthesis of complex structures with potential applications in drug development and materials science. For example, reactions involving sarcosine and thiazolidine-4-carboxylic acid with salicylaldehyde-derived alkynes and allenes have led to the creation of new chromeno[4,3-b]pyrrole and chromeno[2,3-b]pyrrole derivatives, showcasing the versatility of thiazolidine derivatives in organic synthesis (Ribeiro Laia, Gomes, & Melo, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-4-14-7(3)9(6(2)13-14)10-12-8(5-17-10)11(15)16/h8,10,12H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKSRMOLPDKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2NC(CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154816 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218686-35-1 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218686-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)